molecular formula C22H21N3O6S B3520167 N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide

N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3520167
M. Wt: 455.5 g/mol
InChI Key: MLMKZEYGUYYGRB-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfonamide group, a nitrophenoxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 3,4-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    3,4-dimethylaniline+sulfonyl chlorideN-(3,4-dimethylphenyl)sulfonamide\text{3,4-dimethylaniline} + \text{sulfonyl chloride} \rightarrow \text{N-(3,4-dimethylphenyl)sulfonamide} 3,4-dimethylaniline+sulfonyl chloride→N-(3,4-dimethylphenyl)sulfonamide

  • Coupling with 4-Nitrophenoxyacetic Acid: : The sulfonamide intermediate is then coupled with 4-nitrophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    N-(3,4-dimethylphenyl)sulfonamide+4-nitrophenoxyacetic acidN-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamide\text{N-(3,4-dimethylphenyl)sulfonamide} + \text{4-nitrophenoxyacetic acid} \rightarrow \text{this compound} N-(3,4-dimethylphenyl)sulfonamide+4-nitrophenoxyacetic acid→N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamide

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamideH2/Pd-CN-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-aminophenoxy)acetamide\text{N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-aminophenoxy)acetamide} N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamideH2​/Pd-C​N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-aminophenoxy)acetamide

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamide+NuSubstituted product\text{this compound} + \text{Nu}^- \rightarrow \text{Substituted product} N-(4-[(3,4-dimethylphenyl)amino]sulfonylphenyl)-2-(4-nitrophenoxy)acetamide+Nu−→Substituted product

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd-C), sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide or nitrophenoxy groups. It may also serve as a probe in biochemical assays.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its role in various therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of its functional groups.

Mechanism of Action

The mechanism by which N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitrophenoxy group may participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide: Lacks the nitrophenoxy group, resulting in different reactivity and applications.

    N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-aminophenoxy)acetamide: A reduction product with an amino group instead of a nitro group.

Uniqueness

N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both sulfonamide and nitrophenoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research.

Properties

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-15-3-4-18(13-16(15)2)24-32(29,30)21-11-5-17(6-12-21)23-22(26)14-31-20-9-7-19(8-10-20)25(27)28/h3-13,24H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKZEYGUYYGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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